

limit of detection and quantification for Olopatadine with Olopatadine-d3 N-Oxide

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Compound of Interest

Compound Name: Olopatadine-d3 N-Oxide

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A Comparative Guide to the Limit of Detection and Quantification of Olopatadine

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of Olopatadine is critical for pharmacokinetic studies, formulation development, and quality control. The choice of analytical method and internal standard plays a pivotal role in achieving the desired levels of sensitivity, specifically the limit of detection (LOD) and limit of quantification (LOQ). This guide provides a comparative overview of various analytical methods for Olopatadine determination, with a special focus on the use of deuterated internal standards like **Olopatadine-d3 N-Oxide**, and presents supporting experimental data.

Comparison of Analytical Methods for Olopatadine

The selection of an analytical method for Olopatadine quantification depends on the required sensitivity, the nature of the sample matrix, and the available instrumentation. Methods range from spectrophotometry to advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS).



Analytical Method	Internal Standard	Matrix	LOD	LOQ/LLOQ
LC-MS/MS	Olopatadine-d3	Human Plasma	Not specified in abstract	Not specified in abstract
LC-MS/MS	Loratadine	Human Plasma	Not specified	0.2 ng/mL[1]
LC-MS/MS	Amitriptyline	Human Plasma	Not specified	0.2 ng/mL
HILIC-MS/MS	Mianserin hydrochloride	Human Tears	0.2 ng/mL	0.5 ng/mL
RP-HPLC-DAD- HRMS	None	-	0.045 μg/mL	0.149 μg/mL[2]
RP-HPLC	None	Nasal Formulation	0.3098 μg/mL	0.9412 μg/mL
RP-HPLC	None	Bulk Drug	0.6 μg/ml[3]	1.83 μg/ml[3]
Spectrophotomet ry (Procedure A)	None	Pure form, Eye drops	1.05 μg/mL	3.51 μg/mL[4]
Spectrophotomet ry (Procedure B)	None	Pure form, Eye drops	0.62 μg/mL	2.08 μg/mL[4]
Spectrophotomet ry (Procedure C)	None	Pure form, Eye drops	0.40 μg/mL	1.34 μg/mL[4]
UV- Spectrophotomet ry (Zero Order)	None	Bulk, Pharmaceutical Dosage Form	0.530 μg/ml	1.607 μg/ml
UV- Spectrophotomet ry (First Order)	None	Bulk, Pharmaceutical Dosage Form	0.863 μg/ml	2.877 μg/ml
UV- Spectrophotomet ry (Second Order)	None	Bulk, Pharmaceutical Dosage Form	0.616 μg/ml	2.052 μg/ml



As the table indicates, LC-MS/MS methods offer significantly lower limits of quantification, making them ideal for bioanalytical applications where Olopatadine concentrations are expected to be low. The use of a deuterated internal standard, such as Olopatadine-d3, is best practice for LC-MS/MS analysis to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision. While a specific LOD and LOQ for a method using **Olopatadine-d3 N-Oxide** were not available in the reviewed literature, a conference abstract confirms the use of Olopatadine-d3 as an internal standard for Olopatadine quantification in human plasma via LC-MS/MS.

Experimental Protocols Representative LC-MS/MS Method for Olopatadine in Human Plasma

This protocol is based on the validated method by Choi et al. (2015), which demonstrates a sensitive approach for quantifying Olopatadine in a biological matrix.[1]

- 1. Sample Preparation (Solid-Phase Extraction)
- To 200 μ L of human plasma, add 20 μ L of the internal standard working solution (loratadine, 100 ng/mL).
- Vortex the mixture for 30 seconds.
- Load the mixture onto a C18 solid-phase extraction (SPE) cartridge pre-conditioned with 1
 mL of methanol and 1 mL of water.
- Wash the cartridge with 1 mL of water.
- Elute Olopatadine and the internal standard with 1 mL of methanol.
- Evaporate the eluent to dryness under a stream of nitrogen gas at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. Chromatographic Conditions
- HPLC System: Agilent 1200 series



- Column: Reversed-phase Capcellpak CR column
- Mobile Phase: 70% acetonitrile and 30% water containing 10 mM ammonium acetate (adjusted to pH 4.0 with acetic acid)
- Flow Rate: 0.2 mL/min
- Injection Volume: 10 μL
- 3. Mass Spectrometric Conditions
- Mass Spectrometer: API 4000 triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Olopatadine: m/z 337.92 → 164.80
 - Loratadine (IS): m/z 383.17 → 336.90

HILIC-MS/MS Method for Olopatadine in Human Tears

This protocol is adapted from the study by Maksić et al. (2017) for the analysis of Olopatadine in a low-volume, complex matrix.

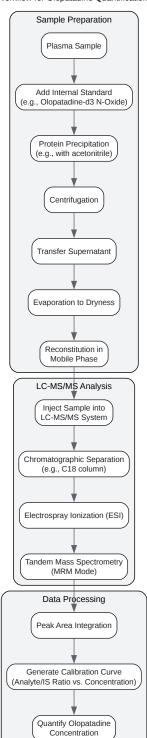
- 1. Sample Preparation
- Collect tear samples using Schirmer test strips.
- Extract the analytes from the strips with a suitable solvent.
- Add the internal standard (mianserin hydrochloride).
- Centrifuge the sample to precipitate proteins.
- Inject the supernatant directly into the LC-MS/MS system.
- 2. Chromatographic Conditions



- UPLC System: Acquity UPLC system
- Column: Acquity BEH amide column (2.1 × 100 mm, 1.7 μm)
- Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
- Flow Rate: Not specified
- Injection Volume: Not specified
- 3. Mass Spectrometric Conditions
- Mass Spectrometer: Not specified
- Ionization Mode: Positive electrospray ionization (ESI)
- Quantification: Performed in multiple reaction monitoring (MRM) mode.

Workflow and Pathway Diagrams





Experimental Workflow for Olopatadine Quantification by LC-MS/MS

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Caption: Workflow for Olopatadine quantification using an internal standard by LC-MS/MS.



This guide highlights the superior sensitivity of LC-MS/MS methods for the quantification of Olopatadine, particularly in biological matrices. The use of a deuterated internal standard like **Olopatadine-d3 N-Oxide** is crucial for achieving accurate and reliable results in regulated bioanalysis. While a complete, published method detailing the use of **Olopatadine-d3 N-Oxide** with its corresponding LOD and LOQ was not identified, the provided protocols for similar LC-MS/MS methods offer a strong foundation for developing and validating such a procedure. For less demanding applications, such as quality control of pharmaceutical formulations, HPLC and spectrophotometric methods can provide adequate sensitivity and are more cost-effective.

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